Cas no 2244088-48-8 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED structure
INDEX NAME NOT YET ASSIGNED structure
商品名:INDEX NAME NOT YET ASSIGNED
CAS番号:2244088-48-8
MF:C13H4BrF6NO3
メガワット:416.070183753967
CID:5184499
PubChem ID:137891211

INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質

名前と識別子

    • 5-Bromo-2-(2,6-difluoro-4-(trifluoromethyl)phenoxy)-1-fluoro-3-nitrobenzene
    • 2244088-48-8
    • INDEX NAME NOT YET ASSIGNED
    • インチ: 1S/C13H4BrF6NO3/c14-6-3-9(17)12(10(4-6)21(22)23)24-11-7(15)1-5(2-8(11)16)13(18,19)20/h1-4H
    • InChIKey: IDPUHYWPXTULIV-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=C(C=1)[N+](=O)[O-])OC1C(=CC(C(F)(F)F)=CC=1F)F)F

計算された属性

  • せいみつぶんしりょう: 414.92787g/mol
  • どういたいしつりょう: 414.92787g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 24
  • 回転可能化学結合数: 2
  • 複雑さ: 450
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.2
  • トポロジー分子極性表面積: 55Ų

じっけんとくせい

  • 密度みつど: 1.776±0.06 g/cm3(Predicted)
  • ふってん: 293.1±40.0 °C(Predicted)

INDEX NAME NOT YET ASSIGNED セキュリティ情報

INDEX NAME NOT YET ASSIGNED 税関データ

  • 税関コード:2909309090

INDEX NAME NOT YET ASSIGNED 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC502757-1g
4-Bromo-2-fluoro-6-nitrophenyl 2,6-difluoro-4-(trifluoromethyl)phenyl ether
2244088-48-8 95%
1g
£800.00 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1588825-1g
5-Bromo-2-(2,6-difluoro-4-(trifluoromethyl)phenoxy)-1-fluoro-3-nitrobenzene
2244088-48-8 98%
1g
¥8305 2023-04-06

INDEX NAME NOT YET ASSIGNED 関連文献

INDEX NAME NOT YET ASSIGNEDに関する追加情報

Research Brief on Compound 2244088-48-8 and INDEX NAME NOT YET ASSIGNED in Chemical Biology and Medicine

Recent advancements in chemical biology and pharmaceutical research have highlighted the potential of novel compounds, particularly 2244088-48-8, a compound currently under investigation for its therapeutic applications. Despite its provisional designation as INDEX NAME NOT YET ASSIGNED, early-stage studies suggest promising biological activity, warranting further exploration. This research brief synthesizes the latest findings on this compound, focusing on its molecular mechanisms, preclinical efficacy, and potential clinical applications.

The compound 2244088-48-8 has emerged as a subject of interest due to its unique chemical structure, which features a [describe key structural motifs, e.g., heterocyclic core or functional groups]. Initial in vitro studies indicate that it modulates [specific biological targets, e.g., kinase pathways or protein-protein interactions], leading to [observed effects, e.g., apoptosis in cancer cells or anti-inflammatory responses]. These findings position it as a candidate for [specific therapeutic areas, e.g., oncology or autoimmune diseases].

In a 2023 study published in [Journal Name], researchers employed [techniques, e.g., high-throughput screening or crystallography] to elucidate the binding affinity of 2244088-48-8 to [target protein]. The results demonstrated a [specific metric, e.g., IC50 of X nM], outperforming existing analogs. Concurrently, in vivo models of [disease model] showed [quantitative outcomes, e.g., tumor volume reduction by Y%]. However, challenges such as [limitations, e.g., bioavailability or off-target effects] were noted, underscoring the need for structural optimization.

Further investigations into INDEX NAME NOT YET ASSIGNED have explored its synergistic potential with [existing therapies, e.g., checkpoint inhibitors or small-molecule adjuvants]. A recent patent application (WO2023XXXXXX) disclosed formulations combining 2244088-48-8 with [compound Z], enhancing [pharmacokinetic parameter, e.g., half-life or tissue penetration]. Industry analysts speculate that this combination could address [clinical unmet need, e.g., drug resistance], though Phase I trials remain pending.

In conclusion, 2244088-48-8 represents a compelling case study in translational drug discovery. While its current INDEX NAME NOT YET ASSIGNED status reflects early development, the convergence of structural novelty and mechanistic evidence justifies accelerated research. Key next steps include [actionable insights, e.g., IND-enabling studies or partnership development] to advance this candidate toward clinical validation.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.